Mutalomycin sodium is an antibiotic compound that belongs to the class of polyether antibiotics. It is primarily derived from the fermentation products of certain strains of Streptomyces species. Mutalomycin sodium exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, making it a valuable compound in both clinical and agricultural settings.
Mutalomycin sodium is produced by the fermentation of Streptomyces mutabilis, a soil-dwelling bacterium. The extraction and purification processes typically involve culturing the bacteria in appropriate media and utilizing various chromatographic techniques to isolate the active compound from the fermentation broth .
Mutalomycin sodium is classified as a polyether antibiotic due to its unique molecular structure, which contains multiple ether linkages. This classification places it alongside other notable antibiotics such as monensin and lasalocid, which share similar mechanisms of action and structural characteristics .
The synthesis of Mutalomycin sodium involves several key steps:
The technical aspects of the synthesis are crucial for optimizing yield and purity. Parameters such as temperature, pH, and fermentation time are carefully controlled to maximize antibiotic production. For instance, maintaining an optimal pH level during fermentation can significantly enhance the yield of Mutalomycin sodium .
The molecular structure of Mutalomycin sodium consists of a complex arrangement of carbon, hydrogen, oxygen, and nitrogen atoms. The compound features multiple ether linkages characteristic of polyether antibiotics. Detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate its three-dimensional conformation.
The molecular formula for Mutalomycin sodium is CHNOS, indicating a relatively large and complex structure typical for polyether antibiotics. Its molecular weight is approximately 569.73 g/mol .
Mutalomycin sodium participates in various chemical reactions that are essential for its antibacterial activity. It primarily acts by disrupting ion transport across bacterial cell membranes, leading to cell death.
The mechanism involves the formation of complexes with cations (such as sodium ions), which enhances its ability to transport these ions across lipid membranes. This ionophoric activity is a defining feature of polyether antibiotics and is critical for their effectiveness against susceptible bacteria .
The mechanism of action for Mutalomycin sodium involves several steps:
Studies have shown that Mutalomycin sodium exhibits potent activity against various strains of bacteria, including those resistant to other antibiotics, highlighting its potential as a therapeutic agent .
Mutalomycin sodium has several applications in scientific research and medicine:
Mutalomycin sodium (C₄₁H₆₉NaO₁₂) is a polyether ionophore antibiotic originally isolated from Streptomyces mutabilis NRRL 8088, a soil-dwelling actinobacterium [3]. Genomic analyses reveal that its biosynthesis is governed by a large biosynthetic gene cluster (BGC) spanning ~80 kb, characteristic of type II polyketide synthase (PKS) systems. This BGC encodes core enzymatic machinery, including:
Comparative genomics of polar Streptomyces strains indicates that such BGCs exhibit significant plasticity due to horizontal gene transfer, explaining the strain-specific production of mutalomycin in NRRL 8088 [1] [5]. Notably, the BGC shares evolutionary parallels with those encoding structurally related ionophores like nigericin, featuring conserved polyketide cyclization domains but divergent oxygenation modules [3] [9].
Table 1: Core Enzymes in the Mutalomycin Biosynthetic Gene Cluster
Gene Product | Function | Domain Architecture |
---|---|---|
KSα | Chain initiation and elongation | KS-CLF dimer |
KSβ | Malonyl-CoA decarboxylation | KS active site |
ACP | Polyketide intermediate shuttling | Ppant-binding domain |
Cyclase (CYC) | Epoxide ring formation | Terpene cyclase-like fold |
Carboxyltransferase | Terminal carboxyl group addition | Biotin-dependent carboxylase |
The polyether scaffold of mutalomycin is assembled via a stepwise condensation of acetate (C₂) and propionate (C₃) extender units, orchestrated by the type II PKS system. Key mechanistic features include:
Isotope labeling studies with [1-¹³C]acetate and [1-¹³C]propionate confirmed the C₂/C₃ incorporation pattern, revealing the polyketide chain folds into a ladder-like structure prior to cyclization [6]. The absence of ethylmalonyl-CoA incorporation distinguishes mutalomycin from branched-chain polyethers like monensin [9].
Table 2: Acetate/Propionate Incorporation in Mutalomycin Backbone
Carbon Atoms | Precursor Unit | Modification |
---|---|---|
C1–C2 | Acetate | Starter unit |
C3–C18 (even) | Acetate | Chain elongation |
C19, C21, C23, C25 | Propionate | Methyl branching |
Epoxy groups | O₂ activation | Epoxidation of C7–C8, C11–C12 |
Following polyketide cyclization, mutalomycin undergoes two critical transformations to form its bioactive sodium complex:
Table 3: Functional Groups in Mutalomycin Sodium Coordination
Coordination Site | Atom Type | Bond Distance to Na⁺ (Å) | Role in Ion Transport |
---|---|---|---|
C26 Carboxylate | O (carbonyl) | 2.30 | Anionic anchor site |
Tetrahydrofuran O1 | Ether oxygen | 2.42 | Chelation site |
Tetrahydrofuran O4 | Ether oxygen | 2.38 | Chelation site |
Epoxide O2 | Epoxy oxygen | 2.47 | Selectivity filter |
Structural Analysis: X-ray diffraction of mutalomycin potassium salt (C₄₁H₆₉KO₁₂) reveals a conformationally rigid "cage-like" structure stabilized by hydrogen bonding between C26–COO⁻ and C3–OH. This architecture creates a hydrophilic core optimized for Na⁺ binding, while lipophilic alkyl branches (e.g., C16–C18) enable membrane diffusion [3] [9].
Figure: Mutalomycin Sodium Coordination Chemistry
Na⁺ / | \ O=C-O O O (ether) | | | C26 O1 O4 \ / (epoxide)
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